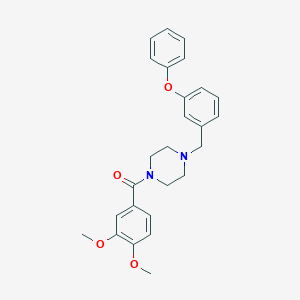![molecular formula C27H24N2O3 B247850 1-(1-Naphthoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247850.png)
1-(1-Naphthoyl)-4-[(2-naphthyloxy)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Naphthoyl)-4-[(2-naphthyloxy)acetyl]piperazine, commonly known as NAP, is a synthetic chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NAP belongs to the class of piperazine derivatives and has been found to possess a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of NAP is not fully understood. However, it has been proposed that NAP exerts its effects through the modulation of various signaling pathways. NAP has been found to activate the ERK1/2 and AKT signaling pathways, which are involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
NAP has been found to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. NAP has also been found to modulate the immune system and enhance the production of cytokines. In animal models, NAP has been shown to reduce tumor growth, protect neurons from damage, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
NAP has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized in large quantities. NAP has also been shown to be non-toxic and well-tolerated in animal models. However, NAP has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the research on NAP. One area of interest is the development of NAP derivatives with improved potency and selectivity. Another area of interest is the investigation of the role of NAP in the regulation of the immune system and its potential applications in immunotherapy. Additionally, the therapeutic potential of NAP in the treatment of neurodegenerative diseases and cancer needs to be further explored.
Conclusion
In conclusion, NAP is a synthetic chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NAP possesses anti-inflammatory, anti-cancer, and neuroprotective properties and has been shown to modulate various signaling pathways. NAP has several advantages for lab experiments, but its mechanism of action is not fully understood. There are several future directions for the research on NAP, which may lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of NAP involves the reaction between 1-naphthoic acid and 2-naphthylamine in the presence of a suitable coupling agent. The reaction results in the formation of 1-(1-naphthoyl)-2-naphthylamine, which is further reacted with 2-(2-bromooxy)acetyl chloride to yield NAP. The synthesis of NAP has been optimized to increase yield and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
NAP has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. NAP has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to protect neurons from oxidative stress and reduce inflammation in animal models of neurodegenerative diseases.
Propriétés
Nom du produit |
1-(1-Naphthoyl)-4-[(2-naphthyloxy)acetyl]piperazine |
|---|---|
Formule moléculaire |
C27H24N2O3 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C27H24N2O3/c30-26(19-32-23-13-12-20-6-1-2-8-22(20)18-23)28-14-16-29(17-15-28)27(31)25-11-5-9-21-7-3-4-10-24(21)25/h1-13,18H,14-17,19H2 |
Clé InChI |
VFUWKLCPRAXMIX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC5=CC=CC=C54 |
SMILES canonique |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247767.png)
![1-(3-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247770.png)
![2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone](/img/structure/B247771.png)
![1-(3-Fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247772.png)



![2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone](/img/structure/B247779.png)
![1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247780.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)


![1-[(4-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B247789.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine](/img/structure/B247790.png)